molecular formula C4H7NO B166291 Methacrylamide CAS No. 79-39-0

Methacrylamide

Cat. No.: B166291
CAS No.: 79-39-0
M. Wt: 85.1 g/mol
InChI Key: FQPSGWSUVKBHSU-UHFFFAOYSA-N
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Description

Methacrylamide is an organic compound with the molecular formula C4H7NO. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers. This compound is also a precursor to methyl methacrylate, which is widely used in the production of acrylic plastics .

Mechanism of Action

Target of Action

Methacrylamide, a colorless or white solid, is primarily used as a monomer for the production of polymers and copolymers . Some of these polymers are used in hydrogels , which are semi-solid structures comprising networks of water-insoluble polymers surrounded by water . These hydrogels are attractive materials for use as tissue engineering scaffolds .

Mode of Action

This compound is modified via the addition of methacrylate groups to create collagen this compound (CMA) using a synthesis reaction that allows retention of fundamental characteristics of native collagen, including spontaneous fibrillar self-assembly and enzymatic biodegradability . This method allows for a rapid, five-fold increase in storage modulus upon irradiation with 365 nm light .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of hydrogels. The methacrylate groups added to the collagen allow the collagen to self-assemble into a fibrillar hydrogel . This self-assembly is a key part of the biochemical pathway that leads to the formation of the hydrogel.

Pharmacokinetics

The pharmacokinetics of this compound when used in the formation of hydrogels is complex. The this compound is covalently bound to the collagen, forming a stable compound that can be used to form the hydrogel . The hydrogel then has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The result of this compound’s action is the formation of a stable, biodegradable hydrogel. This hydrogel can be used in a variety of biomedical applications, including tissue engineering and wound healing . The hydrogel is mechanically robust, and its properties can be tuned via the application of light .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. The storage modulus of the hydrogel formed by this compound can be increased by irradiation with 365 nm light . Additionally, the temperature can affect the rate of the self-assembly process .

Preparation Methods

Methacrylamide can be synthesized through several methods. One common industrial method involves the reaction of acetone cyanohydrin with concentrated sulfuric acid. This reaction produces an intermediate, which is then converted to this compound at elevated temperatures . The process can be summarized as follows:

    Reaction of acetone cyanohydrin with sulfuric acid: This step produces an intermediate compound.

    Conversion of the intermediate: The intermediate is then converted to this compound at elevated temperatures.

Chemical Reactions Analysis

Methacrylamide undergoes various chemical reactions due to its reactive double bond and amide group. Some of the common reactions include:

Scientific Research Applications

Methacrylamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Methacrylamide is similar to other acrylamide and methacrylate compounds, such as:

This compound’s unique properties, such as its ability to form hydrogels and its biocompatibility, make it distinct from these similar compounds.

Properties

IUPAC Name

2-methylprop-2-enamide
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InChI

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6)
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InChI Key

FQPSGWSUVKBHSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N
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Molecular Formula

C4H7NO
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Related CAS

25014-12-4
Record name Polymethacrylamide
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DSSTOX Substance ID

DTXSID8029600
Record name Methacrylamide
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Molecular Weight

85.10 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name 2-Propenamide, 2-methyl-
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Vapor Pressure

0.1 [mmHg]
Record name Methacrylamide
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CAS No.

79-39-0
Record name Methacrylamide
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Record name Methacrylamide
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Record name METHACRYLAMIDE
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Record name 2-Propenamide, 2-methyl-
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Record name 2-METHYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

By way of example and not limitation, a description of the present invention, specifically the embodiment illustrated by FIG. 2, when used in an MMA process is provided. The most common feedstock for the production of MMA is acetone cyanohydrin (“ACH”). The first stage of producing MMA from ACH involves hydrolysis where the ACH is hydrolyzed by an excess of sulfuric acid to form alpha-sulfatoisobutyramide (“SIBAM”), alpha-hydroxyisobutyramide (“HIBAM”), methacrylamide (“MAM”), and MAA. Following hydrolysis, the hydrolysis mix is cracked to form MAM and a small amount of MAA, HIBAM and SIBAM. The cracked mix is then esterified with methanol to form valuable product MMA, but a sulfur-bearing residue stream is also produced that contains water, sulfuric acid, ammonium bisulfate, methanol, MMA, MAA, methanesulfonic acid and other trace components. It is desirable to recover the valuable organics from this residue stream and to concentrate the residue so that there is less residue to handle in downstream processing or disposal operations. To accomplish these goals, this sulfur-bearing upper flash tank feedstream is fed, for example, through conduit 22 into upper flash tank 24 where some of the water and organic components including MMA, MAA, and methanol are removed from the stream and taken overhead through conduit 21 to condenser 26. The remainder of the residue, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone, disulfonic acid, methanol, MAA and MMA, exits flash tank 24 and is conveyed into stripping vessel 30 via conduit 28. In stripping vessel 30, separation occurs and valuable organics components like methanol, MMA and MAA along with water are taken overhead via conduit 23 to condenser 32. From condenser 32 and condenser 26, the recovered organics and water can be recycled back into the process or stored via conduit 27 and conduit 25, respectively. From stripping vessel 30, the stripping vessel residue stream, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone disulfonic acid, methanol, MAA and MMA, is fed into lower flash tank 34 by conduit 36. While the stripping vessel residue stream is residing in lower flash tank 34, methanol is added to the residue via conduit 42 to induce chemical reactions between and among components of the stripping vessel residue stream to produce lighter organic components, specifically MMA from MAA and methanol. These organic components are recovered at condenser 32 via conduit 35, stripping vessel 30 and conduit 23. The lower flash tank residue stream exits lower flash tank 34 and is fed to heat exchanger 38 via conduits 31 and 33 and then refed into lower flash tank 34 via conduit 29 after exiting the heat exchanger. Once the optimal amount of organics have been recovered, the lower flash tank residue stream, which is primarily composed of ammonium sulfate, ammonium bisulfate, sulfuric acid, water, and acetone disulfonic acid, exits the residue treatment system at conduit 40 for further processing or disposal.
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Synthesis routes and methods II

Procedure details

At the completion of the reaction (100% conversion of nitrile), the product mixture was decanted from the biocatalyst beads, and additional distilled, deionized water, 0.2 mL of 0.20 M calcium acetate buffer (pH 7.0, 2.0 mM final calcium ion concentration in reaction mixture) and 10, 20, 40 or 60 mmol of acrylonitrile, methacrylonitrile, or 3-hydroxy-valeronitrile mixed with the reaction heel (immobilized-cell catalyst and remaining product mixture from the first reaction) at 25° C. or 35° C. At the completion of the second reaction, the product mixture was decanted and a third reaction performed as before. The reaction time, product yield for acrylamide, methacrylamide, or 3-hydroxyvaleramide, and the percent recovered biocatalyst activity for each recycle reaction is listed in Table 11 below.
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Name
nitrile
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calcium acetate
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Synthesis routes and methods III

Procedure details

reacting acetone cyanohydrin with sulphuric acid or an oleum, in order to obtain methacrylamide;
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Synthesis routes and methods IV

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
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29 g
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reactant
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225 g
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122 g
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peroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacrylamide
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Reactant of Route 2
Methacrylamide
Reactant of Route 3
Methacrylamide
Reactant of Route 4
Methacrylamide
Reactant of Route 5
Methacrylamide
Reactant of Route 6
Methacrylamide
Customer
Q & A

Q1: What is the molecular formula and weight of methacrylamide?

A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound and its polymers?

A2: Yes, multiple spectroscopic techniques are commonly employed. These include:* FTIR: Fourier Transform Infrared Spectroscopy helps identify functional groups and characterize polymer structures. [, , , ]* NMR: Nuclear Magnetic Resonance spectroscopy provides information about the structure, tacticity, and composition of this compound polymers. [, , , , , , ] * ESR: Electron Spin Resonance is used to study the radicals formed during this compound polymerization, especially under irradiation. [, ]

Q3: How does the presence of this compound units in copolymers affect their properties compared to pure poly(methacrylic acid) or poly(acrylamide)?

A3: Incorporating this compound can significantly alter copolymer properties:* Hydrophilicity/Hydrophobicity: The ratio of this compound to other monomers like styrene can be adjusted to fine-tune the hydrophilicity of copolymers, influencing their interaction with water and biological systems. [] * Thermal Properties: this compound content impacts the glass transition temperature (Tg) of copolymers, affecting their flexibility and thermal stability. [, , ]* Mechanical Properties: Studies show that this compound incorporation can influence properties like hardness and polymerization shrinkage in copolymers with hydroxyalkyl methacrylates. []

Q4: What are some initiation methods for the polymerization of this compound?

A4: Several methods have been explored for initiating this compound polymerization:* Redox Initiation: Systems like potassium permanganate with pyruvic acid or glycollic acid can effectively initiate radical polymerization of this compound. [, ]* Radiation-Induced: Gamma radiation from sources like 60Co can initiate graft copolymerization of this compound onto materials like silk fabric, modifying their properties. [, ] * Free Radical Polymerization: this compound can undergo free radical polymerization using initiators like potassium persulfate or azobisisobutyronitrile (AIBN). [, , ] * Anionic Polymerization: Specific initiators like lithium N-benzyltrimethylsilylamide (BnTMSNLi), often in the presence of aluminum compounds, can facilitate the controlled anionic polymerization of this compound. []

Q5: Does the polymerization method affect the properties of the resulting polythis compound?

A5: Yes, the polymerization method can significantly impact the final polymer properties. For instance, anionic polymerization, specifically with BnTMSNLi, enables the synthesis of polymethacrylates with controlled tacticity (syndiotactic or heterotactic) and narrow molecular weight distribution (MWD). [] This level of control is not always achievable with free radical polymerization.

Q6: What is cyclopolymerization and how is it relevant to this compound?

A6: Cyclopolymerization is a unique type of polymerization where a diene monomer forms a polymer chain containing cyclic units. N-substituted dimethacrylamides, derivatives of this compound, can undergo cyclopolymerization, leading to polymers with varying ring sizes (five- or six-membered rings) depending on the substituent. []

Q7: Can Lewis acids influence the polymerization of this compound?

A7: Yes, Lewis acids, particularly rare-earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can impact the stereochemistry during the radical polymerization of this compound and its N-alkyl derivatives. This influence is solvent-dependent, with methanol favoring isotacticity for some derivatives. []

Q8: How are polymethacrylamides used in drug delivery systems?

A8: Polymethacrylamides, especially poly(N-(2-hydroxypropyl)this compound) (PHPMA), are attractive for drug delivery due to their biocompatibility and versatility:* Targeted Delivery: PHPMA can be conjugated with targeting moieties like sugars (e.g., galactose) to achieve specific delivery to cells with corresponding receptors, such as liver cells. [, ]* Stimuli-Responsive Release: Copolymers of this compound derivatives, like N-isopropylacrylamide and N-isopropylthis compound, can create nanogels that release drugs in response to temperature changes, potentially useful for localized drug release at infection sites. []* Improved Drug Solubility: Hydrophobic drugs can be encapsulated within PHPMA-based micelles formed by polymers with hydrophobic end groups like cholesterol, potentially improving drug solubility and bioavailability. []

Q9: Are there applications of this compound polymers in areas other than drug delivery?

A9: Yes, their properties make them suitable for diverse applications:* Thermoresponsive Materials: Poly(N-isopropylacrylamide-co-N-isopropylthis compound) copolymers exhibit temperature-dependent phase transitions, making them suitable for applications like temperature-responsive chromatography matrices. []* Anti-biofouling Surfaces: Zwitterionic poly(carboxybetaine this compound) brushes, grafted onto surfaces using techniques like nitroxide-mediated free radical polymerization (NMFRP), can resist nonspecific protein adsorption, making them promising for biocompatible materials. []* Membranes: Copolymers of this compound, with controlled hydrophilicity, show promise as membranes in artificial organs like carbon kidneys. []

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